Cas no 71703-13-4 (N-(4-Chlorophenyl)-1,3-propanesultam)

N-(4-Chlorophenyl)-1,3-propanesultam is a sulfonamide derivative featuring a chlorophenyl group attached to a 1,3-propanesultam scaffold. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility and potential as a key intermediate in the development of bioactive molecules. The presence of the chlorophenyl moiety enhances its reactivity and binding affinity, making it valuable for applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. Its sultam ring structure contributes to metabolic stability and improved pharmacokinetic properties. The compound is also utilized in organic synthesis for constructing complex heterocyclic frameworks. High purity and well-defined chemical properties ensure reproducibility in research and industrial applications.
N-(4-Chlorophenyl)-1,3-propanesultam structure
71703-13-4 structure
Product Name:N-(4-Chlorophenyl)-1,3-propanesultam
CAS No:71703-13-4
MF:C9H10ClNO2S
MW:231.699200153351
CID:3047958
PubChem ID:10799551
Update Time:2025-07-02

N-(4-Chlorophenyl)-1,3-propanesultam Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-1,2-isothiazolidine-1,1-dioxide
    • 2-(4-chloro-phenyl)-isothiazolidine 1,1-dioxide; N-(4-CHLOROPHENYL)-1,3-PROPANESULTAM
    • 71703-13-4
    • 2-(4-chlorophenyl)-1,2-thiazolidine 1,1-dioxide
    • DTXSID201231195
    • Isothiazolidine, 2-(4-chlorophenyl)-, 1,1-dioxide
    • N-(4-CHLOROPHENYL)-1,3-PROPANESULTAM
    • BS-29412
    • N-(4-Chlorophenyl)-1,3-propanesultam
    • Inchi: 1S/C9H10ClNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2
    • InChI Key: ZCMOUUAHRSJJOR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1CCCS1(=O)=O

Computed Properties

  • Exact Mass: 231.01200
  • Monoisotopic Mass: 231.0120774Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 45.76000
  • LogP: 3.02570

N-(4-Chlorophenyl)-1,3-propanesultam Pricemore >>

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